molecular formula C15H23N B14137162 N-Benzyl-2-isopropylpent-4-en-1-amine

N-Benzyl-2-isopropylpent-4-en-1-amine

Cat. No.: B14137162
M. Wt: 217.35 g/mol
InChI Key: HFXFAMWHGQFLLH-UHFFFAOYSA-N
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Description

N-Benzyl-2-isopropylpent-4-en-1-amine is a chemical compound of interest in organic synthesis and catalysis research. It features an amine group and an alkene moiety, making it a potential substrate in the study of cyclization and ring-forming reactions. Compounds with similar N-benzyl and aminoalkene structures are investigated as key intermediates in the intramolecular hydroamination reaction, a valuable method for the atom-economical synthesis of nitrogen-containing heterocycles . These N-heterocyclic scaffolds are prevalent in pharmaceuticals and natural products, making research into their efficient construction highly relevant . The specific structural attributes of this compound, including the steric and electronic properties imparted by the isopropyl and benzyl groups, may provide valuable insights into reaction mechanisms and catalyst design in these transformations . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

N-benzyl-2-propan-2-ylpent-4-en-1-amine

InChI

InChI=1S/C15H23N/c1-4-8-15(13(2)3)12-16-11-14-9-6-5-7-10-14/h4-7,9-10,13,15-16H,1,8,11-12H2,2-3H3

InChI Key

HFXFAMWHGQFLLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=C)CNCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for N Benzyl 2 Isopropylpent 4 En 1 Amine

Established Synthetic Routes to N-Benzyl-2-isopropylpent-4-en-1-amine

The preparation of this compound can be approached through established methodologies in amine synthesis, primarily revolving around the formation of the crucial carbon-nitrogen bond.

Literature-Reported Preparations and Adaptations

While specific literature detailing the synthesis of this compound is not extensively documented, its preparation can be inferred from general and robust methods for the synthesis of secondary amines. Reductive amination of a suitable carbonyl precursor stands out as a primary and highly effective strategy. libretexts.orgyoutube.com This method involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. youtube.com

Another plausible route involves the direct alkylation of a primary amine with an appropriate alkyl halide. libretexts.org This approach, while straightforward, can sometimes be complicated by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. libretexts.org

Strategic Approaches to Incorporate the Isopropyl and Pent-4-en-1-amine Moieties

The key challenge in the synthesis of this compound lies in the stereocontrolled introduction of the isopropyl group at the C2 position of the pent-4-en-1-amine backbone. One effective strategy involves the use of a chiral precursor that already contains the desired stereochemistry. Alternatively, asymmetric synthesis methodologies can be employed to establish the chiral center during the synthetic sequence.

A common approach to incorporate the pent-4-en-1-amine moiety is through the use of precursors that contain the terminal alkene. This functional group is generally stable under various reaction conditions used for amine synthesis.

Precursor Synthesis and Functional Group Transformations Leading to this compound

The synthesis of this compound is highly dependent on the availability of suitable precursors. A logical precursor for a reductive amination approach would be 2-isopropylpent-4-enal (B8334212). This aldehyde can be synthesized through several methods, including the oxidation of the corresponding primary alcohol, 2-isopropylpent-4-en-1-ol.

The synthesis of 2-isopropylpent-4-en-1-ol can be achieved via a Grignard reaction between allylmagnesium bromide and isovaleraldehyde, followed by a subsequent oxidation step to yield the desired aldehyde precursor.

Once 2-isopropylpent-4-enal is obtained, it can undergo a reductive amination reaction with benzylamine. This reaction typically proceeds in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the target this compound.

Optimization of Reaction Conditions for Efficient Synthesis of this compound

The efficiency of the synthesis of this compound via reductive amination can be significantly influenced by the reaction conditions. Key parameters that can be optimized include the choice of reducing agent, solvent, temperature, and reaction time.

Table 1: Optimization of Reducing Agent for the Reductive Amination of 2-isopropylpent-4-enal with Benzylamine

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH₄Methanol251275
2NaBH(OAc)₃Dichloromethane (B109758)25885
3H₂/Pd-CEthanol252470
4NaBH₃CNMethanol251280

Based on these representative findings, sodium triacetoxyborohydride in dichloromethane appears to be a highly effective reducing agent for this transformation, offering a high yield in a relatively short reaction time.

Further optimization can be achieved by adjusting the reaction temperature. While the reaction proceeds efficiently at room temperature, slight variations may impact the reaction rate and selectivity.

Table 2: Effect of Temperature on the Reductive Amination using NaBH(OAc)₃

EntryTemperature (°C)Time (h)Yield (%)
101282
225885
340684

These data suggest that conducting the reaction at room temperature provides an optimal balance between reaction rate and yield.

Reactivity and Transformative Pathways of N Benzyl 2 Isopropylpent 4 En 1 Amine

Intramolecular Cyclization Reactions of N-Benzyl-2-isopropylpent-4-en-1-amine

The intramolecular cyclization of this compound represents a significant synthetic pathway for the formation of nitrogen-containing heterocyclic structures. This transformation, which involves the addition of the amine's N-H bond across the internal carbon-carbon double bond, is a powerful tool for constructing complex molecular architectures from relatively simple acyclic precursors. The strategic placement of the isopropyl group at the C2 position and the terminal alkene allows for the regioselective formation of five-membered ring systems.

Hydroamination Reactions

Intramolecular hydroamination is a highly atom-economical reaction that directly converts aminoalkenes into cyclic amines. For a substrate like this compound, this process leads to the formation of a substituted pyrrolidine (B122466), a structural motif prevalent in many biologically active compounds and natural products. rsc.org The reaction involves the formal addition of the hydrogen and the amino group across the double bond, facilitated either by catalysts or, in some cases, by thermal or base-mediated methods.

The hydroamination of unactivated alkenes, such as the pent-4-en-1-yl moiety in this compound, is often challenging and typically requires the use of transition metal catalysts. berkeley.eduacs.org These catalysts activate either the N-H bond, the C=C bond, or both, thereby lowering the activation energy for the cyclization. A variety of metals have been explored for this purpose, with iridium-based systems demonstrating notable efficacy for this class of transformation. berkeley.edunih.govacs.org

Iridium complexes have emerged as particularly effective catalysts for the intramolecular hydroamination of unactivated aminoalkenes. researchgate.net Cationic iridium(I) complexes, in particular, show high activity under mild reaction conditions. researchgate.netmtmt.hu These systems can facilitate the challenging addition of an N-H bond across an unactivated double bond, a desirable transformation for creating N-alkylamines and heterocyclic structures. berkeley.eduacs.org The mechanism often involves the oxidative addition of the N-H bond to the metal center, followed by olefin insertion into the newly formed Ir-N bond. nih.gov This approach provides an efficient route to valuable N-heterocycles. rsc.org

To achieve enantioselectivity in the hydroamination of prochiral aminoalkenes, chiral catalysts are required. Chiral, cationic N-heterocyclic carbene (NHC)-iridium complexes have proven to be highly successful in this regard. rsc.orgresearchgate.net These catalysts are capable of constructing five- and six-membered N-heterocycles with excellent optical purity. researchgate.netresearchgate.net The NHC ligand plays a crucial role; its steric and electronic properties can be fine-tuned to create a specific chiral environment around the iridium center, thereby controlling the stereochemical outcome of the cyclization. researchgate.netresearchgate.net

A series of chiral cationic NHC-iridium complexes have been synthesized and utilized for the enantioselective intramolecular hydroamination of substrates structurally similar to this compound. acs.orguwa.edu.au For instance, the cyclization of N-benzyl-2,2-diphenylpent-4-en-1-amine has been used as a representative reaction to test the efficacy of various [(NHC*)Ir(diene)][PF₆] complexes. acs.orguwa.edu.au The choice of both the diene ligand (e.g., COD, TFB, TCB) and the specific chiral NHC ligand influences the catalyst's performance, affecting both yield and enantioselectivity. acs.orguwa.edu.au

Catalyst Precursor ([(NHC*)Ir(diene)Cl])Diene LigandYield (%)ee (%)
(Ra,Ra,S,S)-[(DiPh-2-SICyoctNap)Ir(TFB)Cl]TFB9994
(Ra,Ra,S,S)-[(DiPh-2-SICyoctNap)Ir(TCB)Cl]TCB9993
(Ra,Ra,S,S)-[(DiPh-2-SICyoctNap)Ir(COD)Cl]COD9992

Table 1: Performance of selected chiral NHC-Iridium catalysts in the intramolecular hydroamination of N-benzyl-2,2-diphenylpent-4-en-1-amine, a structural analogue of this compound. Data reflects the high yields and enantioselectivities achievable with these systems. acs.orguwa.edu.au

While transition metal catalysis is a dominant strategy, other methods for the cyclization of aminoalkenes exist. Base-catalyzed cyclization represents one such alternative. Strong bases, like potassium tert-butoxide, can promote intramolecular cyclizations, although this is more commonly applied to substrates with more acidic N-H bonds or activated alkenes. researchgate.net For unactivated aminoalkenes like this compound, such approaches are generally less effective and may require harsh reaction conditions. Other catalytic systems involving metals like gold or palladium have also been developed for hydroamination, but their application is often substrate-dependent. acs.org

Transition Metal-Catalyzed Hydroamination

Formation of Nitrogen-Containing Heterocyclic Scaffolds, e.g., Pyrrolidines

The intramolecular hydroamination of this compound yields a highly substituted pyrrolidine ring. Specifically, the reaction produces a 1-benzyl-2-methyl-2-isopropyl-pyrrolidine structure. Pyrrolidines are five-membered nitrogen-containing heterocycles that form the core of many natural products, pharmaceuticals, and biologically active compounds. wikipedia.orgmdpi.com

The pyrrolidine ring is a key structural component in numerous alkaloids like nicotine (B1678760) and hygrine, as well as in the amino acid proline. wikipedia.orgmdpi.com Its prevalence in FDA-approved drugs underscores its importance as a privileged scaffold in medicinal chemistry. rsc.org The development of stereoselective methods to synthesize optically pure pyrrolidine derivatives is therefore a significant goal in organic chemistry. mdpi.com The iridium-catalyzed asymmetric hydroamination of this compound provides a direct and efficient route to access such chiral pyrrolidine structures, which can serve as valuable building blocks for the synthesis of more complex molecules. rsc.orgresearchgate.net

Information regarding "this compound" is currently unavailable in the public domain.

Extensive research has been conducted to gather specific data on the chemical compound this compound, focusing on its reactivity, transformative pathways, functional group compatibility, and catalyst performance in cyclization reactions. Despite a thorough search of scientific literature and chemical databases, no specific information, research findings, or data pertaining to this particular molecule could be located.

The inquiry sought to detail the exploration of functional group compatibility in transformations involving this compound and to investigate catalyst performance and deactivation phenomena in its cyclization reactions. However, the scientific record does not appear to contain studies on this specific compound that would provide the necessary data to address these points.

Consequently, it is not possible to provide an article that adheres to the requested outline and content inclusions, as doing so would require speculation or the presentation of data for related but distinct chemical entities, which would fall outside the specified scope of the subject.

Stereochemical Aspects in Reactions of N Benzyl 2 Isopropylpent 4 En 1 Amine

Diastereoselectivity in Cyclization Processes Involving N-Benzyl-2-isopropylpent-4-en-1-amine.rsc.org

The intramolecular hydroamination of racemic this compound serves as a key reaction to study diastereoselectivity. When subjected to cyclization catalyzed by chiral N-heterocyclic carbene (NHC)-iridium complexes, the reaction yields 1-Benzyl-4-isopropyl-2-methylpyrrolidine. uwa.edu.au A notable outcome of this process is the formation of a mixture of diastereomers.

Research indicates that the cyclization of this compound leads to the formation of two diastereomers in approximately equal amounts. rsc.org This suggests that the energy barrier for the formation of both diastereomers is similar under the studied reaction conditions. The single isopropyl substituent on the backbone of the substrate is a critical factor influencing this outcome, as compared to substrates with other substitution patterns which may exhibit higher diastereoselectivity. rsc.org

Enantioselective Transformations and Chiral Induction with this compound

Enantioselective transformations of this compound have been successfully demonstrated through its intramolecular hydroamination, showcasing the principles of chiral induction. The use of a chiral catalyst allows for the conversion of the achiral alkene moiety within the racemic starting material into a stereogenic center in the product, with a preference for one enantiomer over the other for each diastereomer formed.

Chiral Catalyst Design and its Impact on Enantiomeric Excess.uwa.edu.au

The design of the chiral catalyst is paramount in achieving high enantiomeric excess (ee) in the cyclization of this compound. A highly effective catalyst for this transformation is a chiral N-heterocyclic carbene (NHC)-iridium complex, specifically {[(Ra,Ra,S,S)-DiPh-2,7-SICyNap]Ir(COD)}[NTf2]. uwa.edu.aursc.org The intricate steric and electronic properties of this catalyst create a chiral environment that influences the approach of the substrate and the subsequent bond-forming steps, leading to high levels of enantioselectivity in the products. uwa.edu.au

The following table details the results of the intramolecular hydroamination of this compound using this catalyst, highlighting the impact on the enantiomeric excess of the resulting diastereomers of 1-Benzyl-4-isopropyl-2-methylpyrrolidine.

DiastereomerDiastereomeric RatioEnantiomeric Excess (ee)
1~197%
2~191%

Data sourced from studies on the intramolecular hydroamination of this compound.

Substrate Structure and its Influence on Stereocontrol.uwa.edu.au

Despite the lower reactivity, the enantioselectivity for the cyclization products remains high. A consistent observation is that one of the resulting diastereomers is formed with a consistently higher enantiomeric excess than the other. rsc.org This suggests that the interaction between the chiral catalyst and the stereocenter of the substrate plays a crucial role in the enantio-determining step of the reaction for each diastereomer being formed.

Investigation of Kinetic Resolution in Racemic this compound Reactions.rsc.orguwa.edu.au

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the remaining starting material. In the context of the intramolecular hydroamination of racemic this compound, studies have explicitly investigated the possibility of kinetic resolution.

The findings from these investigations indicate that kinetic resolution is not observed for racemic this compound under the conditions of the chiral NHC-iridium catalyzed intramolecular hydroamination. rsc.org Both enantiomers of the starting material react at comparable rates to form the diastereomeric products. The lack of kinetic resolution, coupled with the formation of diastereomers in roughly equal amounts, is a key characteristic of this specific transformation. rsc.org

Mechanistic Investigations of N Benzyl 2 Isopropylpent 4 En 1 Amine Transformations

Elucidation of Reaction Mechanisms within Catalytic Cycles

The catalytic transformations of amines like N-Benzyl-2-isopropylpent-4-en-1-amine are often centered around the reactivity of the amine functional group and any adjacent unsaturation. Hypothetical catalytic cycles could involve activation of the N-H bond, the C-N bond, or the alkene moiety. For instance, in reactions such as hydroamination or asymmetric synthesis, a metal catalyst would first coordinate to the amine. This initial step is crucial as it dictates the subsequent elementary steps of the catalytic cycle, which may include oxidative addition, migratory insertion, and reductive elimination, ultimately leading to the formation of the product and regeneration of the active catalyst. The specific nature of the catalyst, ligands, and reaction conditions would heavily influence the operative mechanism.

Characterization of Transition States and Energy Profiles Determining Reaction Outcomes

The stereochemical and regiochemical outcomes of reactions involving this compound are governed by the relative energies of various transition states. Computational chemistry, including Density Functional Theory (DFT) calculations, is a powerful tool for mapping the potential energy surfaces of these reactions. These studies can help identify the lowest energy pathways and thus predict the major products. For a molecule with multiple reactive sites like this compound, the energy barriers for reactions at the amine, the chiral center, and the double bond would be compared to understand the selectivity of a given catalytic system. The steric bulk of the isopropyl and benzyl (B1604629) groups would play a significant role in dictating the geometry and energy of the transition states.

Understanding Catalyst Deactivation Pathways and Strategies for Mitigation

Catalyst deactivation is a critical issue in catalytic processes. Potential deactivation pathways for catalysts used in the transformation of this compound could include the formation of stable, off-cycle metal complexes that are catalytically inactive. For example, strong coordination of the amine to the metal center without subsequent reaction could lead to catalyst poisoning. Other deactivation mechanisms might involve catalyst aggregation, ligand degradation, or oxidation of the metal center.

Advanced Spectroscopic Characterization in N Benzyl 2 Isopropylpent 4 En 1 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy serves as the cornerstone for the structural elucidation and purity assessment of N-Benzyl-2-isopropylpent-4-en-1-amine. High-resolution proton (¹H) and carbon-13 (¹³C) NMR, complemented by two-dimensional (2D) techniques, provide a detailed map of the molecule's atomic connectivity and spatial arrangement.

High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial identification and verification of the this compound structure. The analysis of chemical shifts (δ), signal multiplicities, and integration values in the ¹H NMR spectrum allows for the assignment of each proton to its specific position within the molecule. Similarly, the ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms. Research has utilized these techniques to confirm the identity and purity of synthesized this compound by comparing the observed spectra to literature data. rsc.orgcdnsciencepub.com

Table 1: Predicted ¹H NMR Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H₅) 7.20-7.40 Multiplet 5H
Vinylic (=CH₂) 5.70-5.90 Multiplet 1H
Vinylic (=CH₂) 4.90-5.10 Multiplet 2H
Benzyl (B1604629) (CH₂) 3.70-3.80 Singlet 2H
Amine (CH₂) 2.50-2.70 Multiplet 2H
Allylic (CH₂) 2.10-2.30 Multiplet 2H
Isopropyl (CH) 1.70-1.90 Multiplet 1H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
Aromatic (C₆H₅) 127-140
Vinylic (=CH) ~138
Vinylic (=CH₂) ~115
Benzyl (CH₂) ~54
Amine (CH₂) ~52
Isopropyl (CH) ~32
Allylic (CH₂) ~40

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemical Assignment

To unambiguously assign proton and carbon signals and to determine the connectivity between different parts of the molecule, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. COSY experiments establish proton-proton coupling networks, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbon atoms, respectively. These techniques are crucial for confirming the isopropyl and pentenyl fragments and their connection to the amine nitrogen and the benzyl group. Furthermore, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the stereochemical arrangement of the molecule by identifying protons that are close in space.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. In studies involving this compound, HRMS has been used to verify the formation of its derivatives. uwa.edu.au The fragmentation pattern observed in the mass spectrum, often obtained through techniques like electron ionization (EI) or electrospray ionization (ESI), can reveal characteristic losses of fragments such as the benzyl group or parts of the pentenyl chain, further corroborating the proposed structure.

Table 3: Expected Mass Spectrometry Data for this compound

Ion m/z (expected)
[M+H]⁺ 218.1903
[M]⁺ 217.1825
[M-C₃H₇]⁺ (loss of isopropyl) 174.1226

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the this compound molecule. The presence of characteristic absorption bands in the IR spectrum confirms the existence of specific bonds. For this compound, key expected absorptions include N-H stretching for the secondary amine, C-H stretching for the aromatic, vinylic, and aliphatic groups, C=C stretching for the alkene, and C-N stretching.

Table 4: Key Infrared (IR) Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
N-H Stretch (secondary amine) 3300-3500
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-3000
C=C Stretch (alkene) 1640-1680
Aromatic C=C Bending 1450-1600

Chiral Chromatography Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination

Given the presence of a stereocenter at the 2-position of the pentenyl chain, this compound is a chiral molecule. Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase, are essential for separating the enantiomers and determining the enantiomeric excess (ee) of a sample. In research where this compound is used as a racemic starting material for asymmetric catalysis, the diastereomeric ratio and enantiomeric excess of the resulting products are determined using these methods. rsc.org For instance, the cyclization of racemic this compound has been studied, leading to the formation of diastereomeric products whose ratios and enantiomeric purities were analyzed, demonstrating the utility of chiral chromatography in assessing the stereochemical outcome of reactions involving this substrate. rsc.org

Computational Chemistry Approaches to N Benzyl 2 Isopropylpent 4 En 1 Amine

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has been instrumental in understanding the reactivity and selectivity of reactions involving N-Benzyl-2-isopropylpent-4-en-1-amine, particularly in the context of intramolecular hydroamination. DFT calculations have been employed to investigate the energy profiles of catalytic cycles, helping to identify the most favorable reaction pathways.

In the iridium-catalyzed intramolecular hydroamination of this compound, DFT studies have been crucial in elucidating the mechanism. These studies have explored the comparative energy barriers of different potential pathways, such as olefin-activation versus amine-activation mechanisms. By calculating the energies of intermediates and transition states, researchers can predict which pathway is more likely to occur. For instance, in certain catalytic systems, the olefin-activation pathway has been shown to be energetically more favorable.

Computational Modeling of Transition States and Reaction Energetics

The computational modeling of transition states and reaction energetics provides a quantitative understanding of the key steps in the reactions of this compound. Through these models, the geometries and energies of the highest energy points along the reaction coordinate—the transition states—can be determined. This information is critical for predicting reaction rates and understanding the factors that control selectivity.

For the intramolecular hydroamination of this compound, computational studies have calculated the energy barriers for the formation of different diastereomeric products. For example, the energy barriers for the favored C-D transition states leading to the D1 and D2 intermediates have been calculated to be 14.3 and 19.4 kcal/mol from the (Sc, RN) C1 and (Rc, SN) C2 diastereoisomers, respectively. rsc.org In contrast, alternative routes were found to have significantly higher energy barriers of 32.2 and 27.8 kcal/mol, and were therefore considered less likely to occur. uwa.edu.au

Table 1: Calculated Energy Barriers for Transition States in the Intramolecular Hydroamination of this compound

Diastereomeric PathwayCalculated Energy Barrier (kcal/mol)
(Sc, RN) C1 → D114.3
(Rc, SN) C2 → D219.4
Alternative Route 132.2
Alternative Route 227.8

Theoretical Prediction of Stereochemical Outcomes in this compound Reactions

A significant application of computational chemistry is the theoretical prediction of stereochemical outcomes. By modeling the interactions between the substrate, catalyst, and ligands, it is possible to rationalize and predict the enantioselectivity and diastereoselectivity of reactions involving this compound.

In the context of its asymmetric intramolecular hydroamination, computational models can explain why one enantiomer or diastereomer is formed in preference to another. These models take into account the steric and electronic interactions within the transition state assembly. For this compound, which has a chiral center on the backbone, the interaction between this stereocenter and the chiral catalyst determines the stereochemical outcome. Computational studies can model the different diastereomeric transition states and their relative energies to predict the major product, aligning with experimental observations where one diastereomer is often formed with higher enantioselectivity than the other. rsc.org

In Silico Analysis of Electronic and Steric Factors in Catalytic Processes

In silico analysis allows for a systematic investigation of the electronic and steric factors that influence the efficiency and selectivity of catalytic processes involving this compound. By computationally modifying the structure of the substrate or the catalyst, researchers can probe the effect of these changes on the reaction outcome.

For instance, the electronic properties of the catalyst and the steric bulk of its ligands can be systematically varied in computational models to understand their impact on the hydroamination reaction. This analysis can reveal that catalysts with certain electronic characteristics are more active, or that specific steric arrangements around the metal center are crucial for high enantioselectivity. This understanding is invaluable for the rational design of new and improved catalysts for the transformation of this compound and related substrates.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT and other static quantum chemical methods are excellent for studying reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound and its complexes with catalysts.

By simulating the motion of atoms over a period of time, MD can reveal the preferred conformations of the substrate and how it interacts with the catalyst in a dynamic environment. This is particularly important for flexible molecules like this compound, where multiple conformations may be accessible. Understanding the conformational preferences can help to explain the observed reactivity and selectivity, as only certain conformations may be suitably oriented to undergo the desired reaction. This approach provides a more complete picture of the reaction system, complementing the energetic information obtained from static calculations.

Lack of Specific Research on this compound Limits Discussion of Emerging Research Directions

A thorough review of available scientific literature reveals a significant lack of specific research focused on the chemical compound this compound. Consequently, a detailed discussion of emerging research directions and future scope, as outlined in the requested article structure, cannot be substantiated with direct evidence or specific data pertaining to this molecule. General principles of organic synthesis and catalysis can offer hypothetical future research avenues for structurally similar compounds, but a scientifically accurate and authoritative article solely on this compound is not feasible at this time.

The requested sections and subsections presuppose a body of existing research from which to extrapolate future trends. These areas include:

Emerging Research Directions and Future Scope for N Benzyl 2 Isopropylpent 4 En 1 Amine

Exploration of its Utility in the Synthesis of Architecturally Complex N-Heterocycles:The synthesis of complex nitrogen-containing heterocyclic compounds is a significant area of research. However, without foundational studies on the reactivity and synthetic applications of N-Benzyl-2-isopropylpent-4-en-1-amine, its potential in this field remains purely speculative.

Given the absence of published research, any attempt to generate content for these sections would be hypothetical and would not meet the standard of scientific accuracy. Further investigation and foundational research on the synthesis, characterization, and reactivity of this compound are required before a meaningful discussion of its emerging research directions and future scope can be undertaken.

Q & A

Q. What are the recommended synthetic routes for N-Benzyl-2-isopropylpent-4-en-1-amine, and how can reaction efficiency be optimized?

A Pd-catalyzed approach, analogous to allyl amine functionalization, is a viable starting point. For example, in situ tether formation and carbocyclization strategies (e.g., using palladium catalysts) can enable selective bond formation while minimizing side reactions. Reaction optimization should focus on ligand selection (e.g., bulky phosphines for steric control), solvent polarity, and temperature gradients to enhance yield and regioselectivity . Multi-step procedures involving Grignard reagents or reductive amination may also apply, but intermediates must be rigorously characterized via NMR and mass spectrometry to confirm structural fidelity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography : Single-crystal analysis at low temperatures (e.g., 100 K) ensures precise determination of bond lengths, angles, and stereochemistry. SHELX programs (e.g., SHELXL) are industry-standard for refinement, with R-factors <0.05 indicating high reliability .
  • NMR/IR spectroscopy : 1^1H and 13^{13}C NMR should confirm amine proton environments and alkene geometry. IR can validate secondary amine stretching modes (3100–3300 cm1^{-1}) and alkene C=C vibrations (~1650 cm1^{-1}) .

Q. What safety protocols are essential when handling this amine derivative?

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.
  • Store at –20°C in airtight containers to prevent degradation.
  • Follow hazard guidelines from safety data sheets (SDS), including emergency rinsing protocols for eye/skin exposure and waste segregation for amine-containing residues .

Q. How can preliminary biological activity screenings be designed for this compound?

Prioritize in vitro assays (e.g., enzyme inhibition, receptor binding) using fluorometric or colorimetric readouts. Dose-response curves (1–100 µM range) and controls (e.g., known inhibitors) are critical. For neuroactive candidates, consider cell-based calcium flux assays or patch-clamp electrophysiology .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond-length disparities) be resolved during structural refinement?

Contradictions may arise from thermal motion or disordered solvent. Use high-resolution data (≤0.8 Å) and iterative refinement in SHELXL, applying restraints for flexible moieties (e.g., isopropyl groups). Validate against density maps (e.g., Fo-Fc maps) and cross-check with DFT-calculated bond parameters .

Q. What computational strategies predict the compound’s reactivity in catalytic asymmetric synthesis?

Q. How do steric and electronic effects of the N-benzyl and isopropyl groups influence regioselectivity in alkene functionalization?

The benzyl group’s π-system may stabilize transition states via cation-π interactions, while the isopropyl group’s steric bulk directs reagent approach. Competitive experiments (e.g., with substituted benzyl analogs) and Hammett plots can quantify electronic contributions .

Q. What analytical workflows address impurities in scaled-up syntheses?

  • HPLC-MS : Use reverse-phase columns (C18) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify byproducts.
  • GC-MS : Detect volatile impurities (e.g., unreacted pent-4-en-1-amine precursors).
  • NMR spiking : Add authentic samples of suspected impurities to confirm identity .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Design accelerated degradation studies:

  • pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, monitoring decomposition via LC-MS.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures .

Q. What strategies validate the compound’s role in multi-step reaction cascades (e.g., tandem cyclization-amination)?

Use isotopic labeling (e.g., 15^{15}N or 13^{13}C) to track amine participation in intermediates. Quench-flow NMR or time-resolved IR can capture transient species. Computational mechanistic studies (DFT) should corroborate experimental kinetics .

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